![molecular formula C30H29N5O4S B2765430 3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide CAS No. 1101804-95-8](/img/structure/B2765430.png)
3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(5-{[(benzylcarbamoyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(2-methoxyphenyl)methyl]propanamide is a useful research compound. Its molecular formula is C30H29N5O4S and its molecular weight is 555.65. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Synthesis and Biological Properties
Quinazoline derivatives have been extensively studied for their synthesis and biological properties. For example, the synthesis of various quinazoline derivatives and their subsequent testing for effects on brain monoamine oxidase (MAO) activity and antitumor activities have been reported. Some compounds demonstrated moderate therapeutic effects against mouse tumors, highlighting the potential of quinazoline derivatives in cancer research and treatment. This suggests that similar compounds, including the one , could be investigated for their antitumor properties or effects on enzyme activity within the brain (Markosyan et al., 2008).
Photochemical Decomposition
Research on sulfamethoxazole, a compound with a sulfanyl group similar to the one in the chemical compound of interest, has shown that it undergoes photochemical decomposition, producing multiple photoproducts. This study highlights the photolability of sulfanyl-containing compounds in acidic solutions, which could be relevant for understanding the stability and degradation pathways of similar compounds under various environmental conditions (Zhou & Moore, 1994).
Antiprotozoal Activity
The synthesis of novel benzimidazole derivatives with potential inhibitory effects against protozoa such as Trichomonas vaginalis, Giardia intestinalis, and Entamoeba histolytica has been reported. These compounds showed strong activity, even more potent than metronidazole, the standard treatment for these infections. This indicates the potential of quinazoline and benzimidazole derivatives in developing new antiprotozoal agents (Pérez‐Villanueva et al., 2013).
Antibacterial and Antifungal Activities
Further, quinazoline derivatives have been synthesized and evaluated for their antibacterial and antifungal activities, showing significant effects against various strains. This suggests that compounds with similar structures could be valuable in the search for new antimicrobial agents, addressing the growing concern over antibiotic resistance (Ammar et al., 2016).
Propiedades
IUPAC Name |
3-[5-[2-(benzylamino)-2-oxoethyl]sulfanyl-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-[(2-methoxyphenyl)methyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H29N5O4S/c1-39-25-14-8-5-11-21(25)18-32-26(36)16-15-24-29(38)35-28(33-24)22-12-6-7-13-23(22)34-30(35)40-19-27(37)31-17-20-9-3-2-4-10-20/h2-14,24H,15-19H2,1H3,(H,31,37)(H,32,36) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASVSHNBCCDJGDV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC(=O)NCC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H29N5O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
555.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-chloro-N-{1-[2-chloro-5-(trifluoromethyl)phenyl]-3-methyl-1H-pyrazol-5-yl}pyridine-4-carboxamide](/img/structure/B2765350.png)
![5-chloro-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)-2-methylbenzenesulfonamide](/img/structure/B2765351.png)
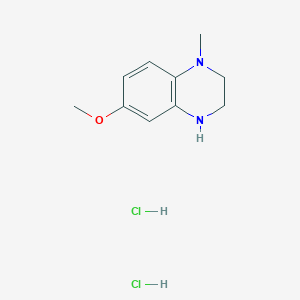
![N-(2-{[2,2'-bithiophene]-5-yl}-2-hydroxyethyl)-4-(trifluoromethoxy)benzamide](/img/structure/B2765354.png)
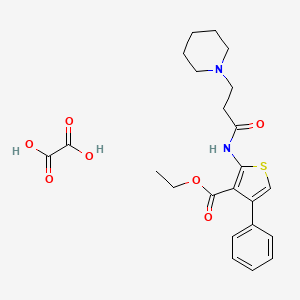
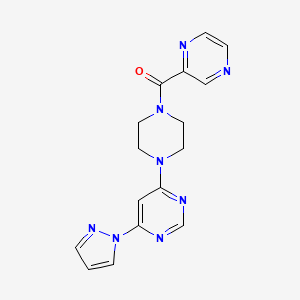
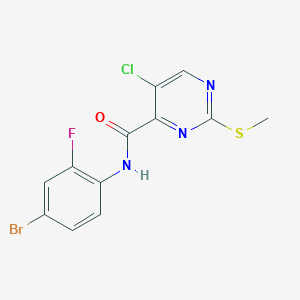
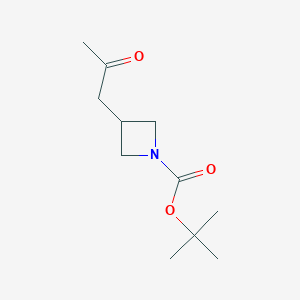
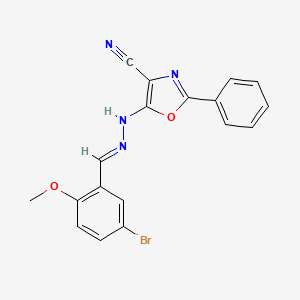
![(E)-3-(benzo[d][1,3]dioxol-5-yl)-N-(furan-2-ylmethyl)-N-(tetrahydro-2H-pyran-4-yl)acrylamide](/img/structure/B2765361.png)
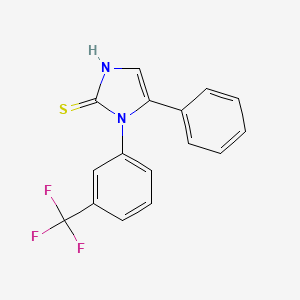
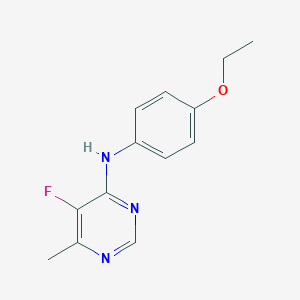
![N-butyl-4-oxo-8-(p-tolyl)-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B2765368.png)
![N-cyclohexyl-2-(4-oxo-7-phenyl-2-(pyrrolidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2765369.png)
